
(3S,23S,27S)-1-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)phenyl)-1,6,20,25-tetraoxo-10,13,16-trioxa-2,7,19,24,26-pentaazanonacosane-3,23,27,29-tetracarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3S,23S,27S)-1-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)phenyl)-1,6,20,25-tetraoxo-10,13,16-trioxa-2,7,19,24,26-pentaazanonacosane-3,23,27,29-tetracarboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and a lengthy carbon chain. It is of interest due to its potential biological activities and its role in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,23S,27S)-1-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)phenyl)-1,6,20,25-tetraoxo-10,13,16-trioxa-2,7,19,24,26-pentaazanonacosane-3,23,27,29-tetracarboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as amination, esterification, and oxidation. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, minimizing the risk of impurities and maximizing yield. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
The compound (3S,23S,27S)-1-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)phenyl)-1,6,20,25-tetraoxo-10,13,16-trioxa-2,7,19,24,26-pentaazanonacosane-3,23,27,29-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
The compound (3S,23S,27S)-1-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)phenyl)-1,6,20,25-tetraoxo-10,13,16-trioxa-2,7,19,24,26-pentaazanonacosane-3,23,27,29-tetracarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of (3S,23S,27S)-1-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)phenyl)-1,6,20,25-tetraoxo-10,13,16-trioxa-2,7,19,24,26-pentaazanonacosane-3,23,27,29-tetracarboxylic acid involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins involved in critical cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
特性
分子式 |
C39H54N12O15 |
|---|---|
分子量 |
930.9 g/mol |
IUPAC名 |
(2S)-2-[[(1S)-1-carboxy-4-[2-[2-[2-[2-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C39H54N12O15/c1-51(21-23-20-44-33-31(45-23)32(40)49-38(41)50-33)24-4-2-22(3-5-24)34(56)46-25(35(57)58)6-9-28(52)42-12-14-64-16-18-66-19-17-65-15-13-43-29(53)10-7-26(36(59)60)47-39(63)48-27(37(61)62)8-11-30(54)55/h2-5,20,25-27H,6-19,21H2,1H3,(H,42,52)(H,43,53)(H,46,56)(H,54,55)(H,57,58)(H,59,60)(H,61,62)(H2,47,48,63)(H4,40,41,44,49,50)/t25-,26-,27-/m0/s1 |
InChIキー |
ZCEBIMAWGAIZSB-QKDODKLFSA-N |
異性体SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
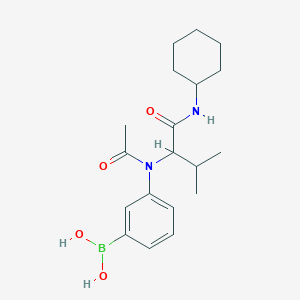
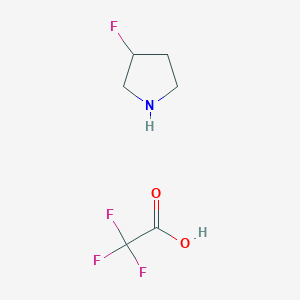
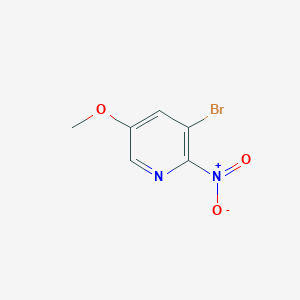
![N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13353202.png)
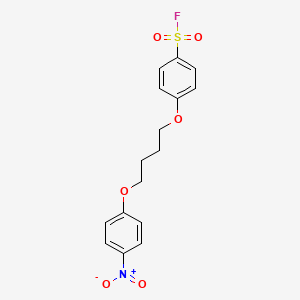
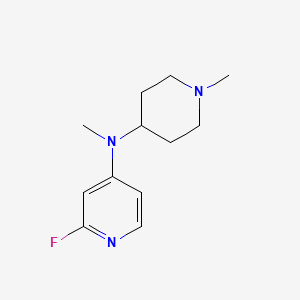

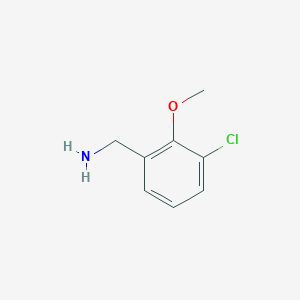
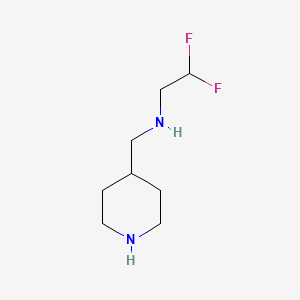
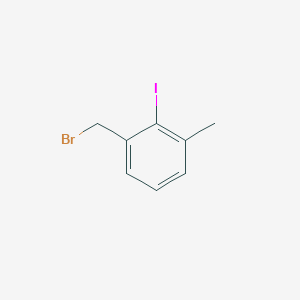
![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)

